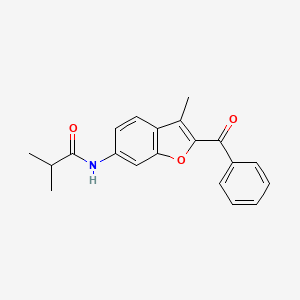

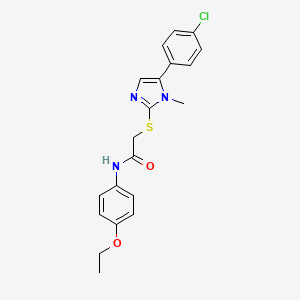

![molecular formula C20H16N4O4S B2986060 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one CAS No. 946215-26-5](/img/structure/B2986060.png)

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several interesting functional groups, including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a thioether linkage, and a 3-ethylquinazolin-4(3H)-one group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of these functional groups around the central quinazolinone ring. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and -withdrawing effects of the different functional groups. For example, the oxadiazole group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the presence of functional groups. For example, the compound’s solubility could be influenced by the polar oxadiazole and dioxole groups .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : The compound is synthesized using various techniques, often involving reactions with substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides (Chau, Saegusa, & Iwakura, 1982). These reactions are typically conducted in specific conditions like m-cresol at high temperatures.

Characterization and Derivative Formation : Various derivatives linked with quinazolin-4-one moiety are synthesized and characterized using techniques like thin layer chromatography and spectroscopy (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Biomedical Applications

Antitumor Activity : Some analogues of this compound demonstrate significant in vitro antitumor activity, showing potential as cancer treatment agents (Al-Suwaidan et al., 2016).

Antimicrobial Properties : Derivatives of this compound exhibit antimicrobial activities against various microorganisms, suggesting their use in combating infections (Bektaş et al., 2007).

Anticonvulsant and Antimicrobial Effects : Some thioxoquinazolinone derivatives of this compound show broad-spectrum activity against bacteria and fungi, and possess anticonvulsant properties (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Miscellaneous Applications

Corrosion Inhibition : Certain derivatives show potential as corrosion inhibitors for mild steel in acidic environments, which could be beneficial in industrial applications (Ammal, Prajila, & Joseph, 2018).

Luminescence Properties : Complexes involving derivatives of this compound exhibit unique luminescence properties, which can be modulated for potential use in various scientific fields (Shavaleev, Scopelliti, Gumy, & Bünzli, 2009).

作用機序

Target of Action

Similar compounds with a1,3-benzodioxol-5-yl and 1,2,4-oxadiazol-5-yl moiety have shown activity against various cancer cell lines

Mode of Action

Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound might also affect microtubule dynamics, thereby disrupting cell division and promoting cell death.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Similar organoselenium compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms.

Cellular Effects

Preliminary studies suggest that similar organoselenium compounds can induce time- and dose-dependent apoptotic cell death in certain human cancer cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar organoselenium compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one at different dosages in animal models have not been reported. Similar organoselenium compounds have been studied for their threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar organoselenium compounds have been found to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar organoselenium compounds may interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Similar organoselenium compounds may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c1-2-24-19(25)13-5-3-4-6-14(13)21-20(24)29-10-17-22-18(23-28-17)12-7-8-15-16(9-12)27-11-26-15/h3-9H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCCWTJPOVJOGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl[(2-methyl-1-benzofuran-3-yl)methyl]amine hydrochloride](/img/structure/B2985980.png)

![1-(2-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2985982.png)

![N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2985987.png)

![(1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2985988.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid](/img/structure/B2985998.png)

![8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2985999.png)